1-Boc-3-(4-trifluoromethyl-phenylamino)-piperidine
CAS No.: 816468-50-5
Cat. No.: VC2219740
Molecular Formula: C17H23F3N2O2
Molecular Weight: 344.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 816468-50-5 |
|---|---|
| Molecular Formula | C17H23F3N2O2 |
| Molecular Weight | 344.37 g/mol |
| IUPAC Name | tert-butyl 3-[4-(trifluoromethyl)anilino]piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C17H23F3N2O2/c1-16(2,3)24-15(23)22-10-4-5-14(11-22)21-13-8-6-12(7-9-13)17(18,19)20/h6-9,14,21H,4-5,10-11H2,1-3H3 |
| Standard InChI Key | NSOAWCGGUDAFMR-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCCC(C1)NC2=CC=C(C=C2)C(F)(F)F |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC(C1)NC2=CC=C(C=C2)C(F)(F)F |
Introduction
Chemical Identity and Structure
1-Boc-3-(4-trifluoromethyl-phenylamino)-piperidine (CAS: 816468-50-5) is an organic compound with the molecular formula C16H23F3N2O2. Structurally, it consists of a six-membered heterocyclic piperidine ring with a trifluoromethyl group attached to a phenyl ring at the para position. This phenyl ring connects to the piperidine via an amino linkage at the 3-position. The nitrogen atom of the piperidine is protected by a tert-butoxycarbonyl (Boc) group, which serves as a protecting group for the amine functionality.
The compound's molecular weight is approximately 344.37 g/mol, making it a mid-sized organic molecule suitable for various chemical transformations. Its structural characteristics, particularly the presence of the trifluoromethyl group, contribute to its lipophilicity and potential metabolic stability when incorporated into drug candidates.
Physical and Chemical Properties
The physical properties of 1-Boc-3-(4-trifluoromethyl-phenylamino)-piperidine include:
| Property | Value | Significance |
|---|---|---|
| Molecular Weight | 344.37 g/mol | Influences diffusion and permeability in biological systems |
| XLogP3 (estimated) | ~4.2 | Indicates high lipophilicity, relevant for membrane permeability |
| Hydrogen Bond Donors | 1 | Contributes to binding interactions |
| Hydrogen Bond Acceptors | ~6 | Affects solubility and target binding |
| Rotatable Bonds | ~4 | Impacts conformational flexibility |
These properties are estimated based on those of similar compounds like 1-Boc-3-(3-trifluoromethyl-phenylamino)-piperidine, which has nearly identical structural features except for the position of the trifluoromethyl group .
Synthetic Approaches and Preparation Methods
Chemical Reactivity Profile
Key Reaction Types
1-Boc-3-(4-trifluoromethyl-phenylamino)-piperidine can participate in various chemical reactions, which makes it valuable as a synthetic intermediate:
Deprotection Reactions
The Boc protecting group can be removed under acidic conditions (typically trifluoroacetic acid in dichloromethane or HCl) to yield the free secondary amine. This deprotection is a crucial step in many synthetic pathways, enabling further functionalization of the piperidine nitrogen.
Nucleophilic Substitution Reactions
Stability Considerations
The stability of 1-Boc-3-(4-trifluoromethyl-phenylamino)-piperidine is influenced by several factors:
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The Boc protecting group is sensitive to acidic conditions but stable under basic and neutral conditions.
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The trifluoromethyl group enhances the compound's stability toward oxidation.
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The compound should be stored under controlled conditions, protected from strong acids, excessive heat, and moisture to prevent degradation.
Applications in Medicinal Chemistry
Role as a Pharmaceutical Intermediate
1-Boc-3-(4-trifluoromethyl-phenylamino)-piperidine serves as a crucial intermediate in the synthesis of pharmaceuticals targeting specific biological pathways. The piperidine structure is a common motif in many drugs, and the strategic positioning of the trifluoromethyl-phenylamino group at the 3-position can confer specific pharmacological properties.
The compound's utility in drug development stems from several factors:
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The piperidine ring provides a versatile scaffold that can be modified at multiple positions.
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The trifluoromethyl group enhances lipophilicity and metabolic stability, potentially improving drug bioavailability.
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The Boc-protected nitrogen allows for selective chemistry at other positions before revealing the amine for further reactions.
Biological Activity Studies
Research has shown that derivatives of compounds with the 1-Boc-3-(4-trifluoromethyl-phenylamino)-piperidine structure exhibit promising biological activities:
Enzyme Inhibition
Compounds featuring the trifluoromethyl-phenylamino-piperidine scaffold have demonstrated ability to inhibit various enzymes, including tyrosine kinases, which are critical in many signaling pathways associated with cancer and other diseases.
Structure-Activity Relationships
Comparison with Structural Analogs
Understanding the relationship between structure and activity requires comparison with similar compounds:
Effect of Structural Modifications
The position and nature of substituents significantly impact the properties and potential applications of these compounds:
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Trifluoromethyl Group Position: The para (4) position in 1-Boc-3-(4-trifluoromethyl-phenylamino)-piperidine versus the meta (3) position in the analog affects electronic distribution and potentially binding interactions with biological targets .
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Phenylamino Group Position: The position of attachment to the piperidine ring (3 versus 4) alters the three-dimensional conformation and influences how the molecule might interact with receptors or enzymes .
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Protecting Group: The Boc group serves as a temporary protecting group that can be removed under specific conditions, allowing for further functionalization at the piperidine nitrogen.
Industrial and Research Applications
Use in Pharmaceutical Development
The primary application of 1-Boc-3-(4-trifluoromethyl-phenylamino)-piperidine is in the pharmaceutical industry, where it serves as a building block for more complex drug candidates. Its structural features make it particularly valuable in developing compounds targeting various biological pathways.
Specific applications include:
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Development of tyrosine kinase inhibitors for cancer treatment
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Creation of receptor modulators for various therapeutic areas
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Synthesis of compounds with enhanced pharmacokinetic properties due to the trifluoromethyl group
Agrochemical Applications
Beyond medicinal chemistry, 1-Boc-3-(4-trifluoromethyl-phenylamino)-piperidine has potential applications in agrochemical development. The trifluoromethyl group can enhance the stability and efficacy of pesticides and herbicides, making derivatives of this compound potentially valuable in agricultural chemistry.
Analytical Characterization
Spectroscopic Properties
The identification and characterization of 1-Boc-3-(4-trifluoromethyl-phenylamino)-piperidine typically involve various spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR and 13C NMR provide information about the hydrogen and carbon environments within the molecule. The trifluoromethyl group gives characteristic signals in 19F NMR, which is particularly useful for confirming its presence and position.
Mass Spectrometry
Mass spectrometry can confirm the molecular weight (approximately 344.37 g/mol) and provide fragmentation patterns characteristic of the compound's structure .
Chromatographic Methods
High-performance liquid chromatography (HPLC) and related techniques are commonly used to assess the purity of 1-Boc-3-(4-trifluoromethyl-phenylamino)-piperidine and monitor reactions involving this compound.
Future Research Directions
Emerging Applications
Ongoing research may reveal new applications for 1-Boc-3-(4-trifluoromethyl-phenylamino)-piperidine and its derivatives:
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Development of molecular probes for biological research
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Creation of materials with specific properties for technical applications
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Exploration of catalytic applications in organic synthesis
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Investigation of potential use in diagnostic imaging, leveraging the fluorine content for techniques such as 19F MRI
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